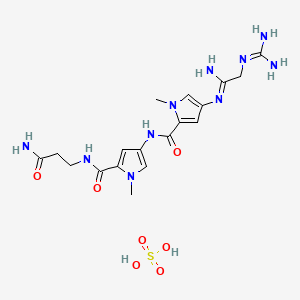

N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

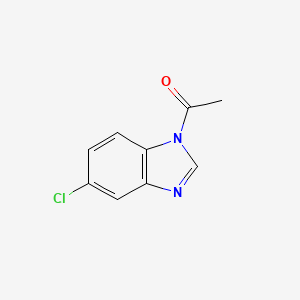

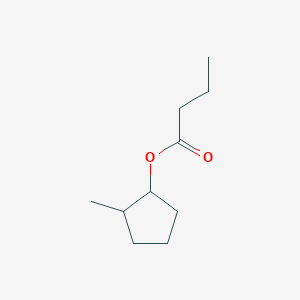

Netropsin sulfate is a polyamide antibiotic known for its ability to bind to the minor groove of DNA, particularly at AT-rich sequences. This binding property makes it a valuable tool in molecular biology and medicinal chemistry. Netropsin sulfate was first isolated from the actinobacterium Streptomyces netropsis and has been studied extensively for its antibiotic and antiviral activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Netropsin sulfate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthesis typically involves the following steps:

Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate aldehydes with ammonia and acetic acid.

Coupling Reactions: The pyrrole units are then coupled with amidine groups using carbodiimide coupling agents under mild conditions.

Purification: The final product is purified using chromatographic techniques to obtain pure netropsin sulfate.

Industrial Production Methods

Industrial production of netropsin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilizing batch reactors for the initial synthesis steps.

Continuous Flow Systems: Employing continuous flow systems for coupling reactions to enhance efficiency.

Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization methods are used to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Netropsin sulfate primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.

Common Reagents and Conditions

The binding of netropsin sulfate to DNA is facilitated by:

Hydrogen Bonding: Formation of hydrogen bonds with the bases in the minor groove of DNA.

Electrostatic Interactions: Interaction with the negatively charged phosphate backbone of DNA.

Major Products Formed

The major product of the interaction between netropsin sulfate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy .

Aplicaciones Científicas De Investigación

Netropsin sulfate has a wide range of applications in scientific research:

Molecular Biology: Used as a probe to study DNA structure and function.

Medicinal Chemistry: Investigated for its potential as an anti-cancer and anti-viral agent.

Biotechnology: Utilized in the development of gene-targeted therapies and diagnostic tools.

Drug Delivery: Explored for its ability to bind to DNA and deliver therapeutic agents to specific genetic targets

Mecanismo De Acción

Netropsin sulfate exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding disrupts the normal function of DNA by:

Inhibiting Transcription: Preventing the binding of transcription factors and other proteins necessary for gene expression.

Altering DNA Conformation: Inducing conformational changes in DNA that affect its stability and function.

Comparación Con Compuestos Similares

Netropsin sulfate is often compared with other minor groove binders such as distamycin and pentamidine. These compounds share similar binding properties but differ in their chemical structures and specific binding affinities:

Distamycin: Similar to netropsin sulfate but has a different sequence specificity and binding affinity.

Pentamidine: Another minor groove binder with distinct structural features and therapeutic applications

Netropsin sulfate stands out due to its unique binding mode and high specificity for AT-rich DNA sequences, making it a valuable tool in both research and therapeutic contexts.

Propiedades

Número CAS |

6018-79-7 |

|---|---|

Fórmula molecular |

C18H28N10O7S |

Peso molecular |

528.5 g/mol |

Nombre IUPAC |

4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/C18H26N10O3.H2O4S/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;1-5(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);(H2,1,2,3,4) |

Clave InChI |

PEVNGIYUGMIJMC-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)

![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)

![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)